Cas no 2228496-10-2 (4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole
- EN300-1728966
- 2228496-10-2
-
- Inchi: 1S/C11H17N5O/c1-16-8-10(2-5-13-15-12)11(14-16)9-3-6-17-7-4-9/h8-9H,2-7H2,1H3
- InChI Key: KCPBZRAGBNZRKH-UHFFFAOYSA-N
- SMILES: O1CCC(C2C(=CN(C)N=2)CCN=[N+]=[N-])CC1
Computed Properties
- Exact Mass: 235.14331018g/mol
- Monoisotopic Mass: 235.14331018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 41.4Ų
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728966-0.05g |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2228496-10-2 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1728966-0.1g |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2228496-10-2 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1728966-0.25g |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2228496-10-2 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1728966-0.5g |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2228496-10-2 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1728966-1.0g |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2228496-10-2 | 1g |
$1343.0 | 2023-06-04 | ||
| Enamine | EN300-1728966-2.5g |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2228496-10-2 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1728966-5.0g |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2228496-10-2 | 5g |
$3894.0 | 2023-06-04 | ||
| Enamine | EN300-1728966-10.0g |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2228496-10-2 | 10g |
$5774.0 | 2023-06-04 | ||
| Enamine | EN300-1728966-1g |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2228496-10-2 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1728966-5g |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2228496-10-2 | 5g |
$3894.0 | 2023-09-20 |
4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Recent Advances in the Study of 4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole (CAS: 2228496-10-2)
The compound 4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole (CAS: 2228496-10-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the versatility of 4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole as a key intermediate in the synthesis of novel bioactive molecules. The presence of an azidoethyl group and a tetrahydropyran (oxan-4-yl) moiety in its structure makes it particularly suitable for click chemistry applications, enabling efficient conjugation with various biomolecules. Researchers have successfully utilized this compound in the development of targeted drug delivery systems and as a scaffold for the design of enzyme inhibitors.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the compound's ability to selectively inhibit certain protein kinases involved in inflammatory pathways. The research team employed a combination of molecular docking simulations and in vitro assays to elucidate the binding mechanism of 4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole derivatives with their target proteins. These findings open new avenues for the development of anti-inflammatory therapeutics with improved specificity and reduced side effects.
Another significant advancement comes from the field of cancer research, where 4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole has shown promise as a potential anticancer agent. Recent preclinical studies have revealed that structural analogs of this compound exhibit potent antiproliferative activity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival.
The synthetic accessibility of 4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole has also been a focus of recent research. A team from MIT developed an optimized synthetic route that significantly improves the yield and purity of the compound while reducing production costs. This advancement is particularly important for scaling up production for potential clinical applications and further biological evaluation.
Looking ahead, researchers are exploring the potential of 4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole in the development of novel diagnostic tools. Its azide functionality allows for efficient labeling with various imaging probes, making it a valuable candidate for molecular imaging applications. Several research groups are currently investigating its use in positron emission tomography (PET) tracers for early disease detection.
In conclusion, the growing body of research on 4-(2-azidoethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole (CAS: 2228496-10-2) demonstrates its significant potential across multiple areas of chemical biology and drug development. While further studies are needed to fully explore its therapeutic applications, the current findings position this compound as a promising candidate for future medicinal chemistry research and pharmaceutical development.
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